molecular formula C7H7ClO2 B079215 2,4-Dimethylfuran-3-carbonyl chloride CAS No. 15139-39-6

2,4-Dimethylfuran-3-carbonyl chloride

Cat. No.: B079215
CAS No.: 15139-39-6
M. Wt: 158.58 g/mol
InChI Key: NOEQXZGBSMGWCT-UHFFFAOYSA-N
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Description

2,4-Dimethylfuran-3-carbonyl chloride is a highly reactive and versatile acylating agent of significant interest in advanced organic synthesis and medicinal chemistry research. This compound serves as a key synthetic intermediate for the construction of novel amides, esters, and ketones, leveraging the unique electronic and steric properties of the dimethylfuran scaffold. Its primary research value lies in its application as a building block for the development of pharmaceutical candidates, particularly in the functionalization of complex molecules and the introduction of the furan moiety, which is a common feature in bioactive compounds and natural products. The mechanism of action involves nucleophilic acyl substitution, where the chloride is an excellent leaving group, facilitating efficient acylation of amines (to form amides) and alcohols (to form esters) under mild conditions. The presence of the 2,4-dimethyl substituted furan ring confers distinct reactivity and can influence the pharmacokinetic properties, such as metabolic stability and lipophilicity, of the resulting derivatives. Researchers utilize this reagent in the synthesis of targeted libraries for high-throughput screening, in the exploration of structure-activity relationships (SAR), and in materials science for the creation of novel polymers and functionalized surfaces. It is an indispensable tool for chemists seeking to incorporate a sterically hindered, electron-rich heterocyclic carbonyl unit into their molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEQXZGBSMGWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515370
Record name 2,4-Dimethylfuran-3-carbonyl chloride
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Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15139-39-6
Record name 2,4-Dimethylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYL-3-FUROYL CHLORIDE
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Significance Within Contemporary Organic Synthesis

The primary significance of 2,4-dimethylfuran-3-carbonyl chloride in modern organic synthesis lies in its function as a reactive building block. The electrophilicity of the carbonyl chloride group is the cornerstone of its reactivity, allowing it to readily participate in nucleophilic acyl substitution reactions. evitachem.com

This reactivity profile enables chemists to introduce the 2,4-dimethylfuroyl moiety into a wide array of molecules. For instance, it reacts with:

Amines to form corresponding amides.

Alcohols to yield esters.

Thiols to produce thioesters.

These reactions are fundamental in synthetic chemistry, providing pathways to construct larger, more functionalized molecules from simpler precursors. The resulting furan-containing compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the furan (B31954) scaffold can be a key structural element for biological activity. evitachem.com The mechanism involves the attack of a nucleophile on the electrophilic carbon of the carbonyl group, leading to a tetrahedral intermediate that subsequently expels the chloride ion to form the final substituted product. evitachem.com

Position Within Heterocyclic Chemistry and Furan Derivatives Research

Within the broader field of heterocyclic chemistry, 2,4-dimethylfuran-3-carbonyl chloride is an important representative of functionalized furan (B31954) derivatives. Furans are a critical class of heterocyclic compounds, and their derivatives are widespread in natural products and synthetic materials. ebi.ac.uk The introduction of a reactive handle like an acyl chloride group greatly enhances the synthetic utility of the furan ring system.

Research into furan-based acyl chlorides is part of a larger effort to utilize biomass-derived platform chemicals, as the furan ring can be sourced from carbohydrates. researchgate.net While much research has focused on the related 2,5-disubstituted furans, the 2,4-disubstituted pattern offers a different structural geometry for the development of novel compounds. ebi.ac.uk For example, the parent compound, 2,4-dimethylfuran (B1205762), has been used as a key fragment in the convergent synthesis of the side-chain of mycolactones, complex natural products with significant biological activity. ebi.ac.uk This underscores the value of the 2,4-dimethylfuran scaffold in constructing intricate molecular targets.

Overview of Key Research Areas

Established Precursor Synthesis Pathways

The synthesis of the essential precursors, specifically the substituted furan carboxylic acid and its corresponding ethyl ester, is a critical first stage.

The direct precursor to the title compound is 2,4-dimethylfuran-3-carboxylic acid. This intermediate is typically generated through the saponification (hydrolysis) of its corresponding ester, ethyl 2,4-dimethyl-3-furoate. acs.org The hydrolysis is generally achieved using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent, followed by acidification to yield the carboxylic acid. acs.orggoogle.com One documented method reports achieving a 90% yield for the saponification of the ethyl ester to produce 2,4-dimethyl-3-furoic acid with a melting point of 122°C. acs.org

A significant method for preparing ethyl 2,4-dimethyl-3-furoate involves the acid-catalyzed cyclization of ethyl α-acetonylacetoacetate. google.com This process is complex and can be challenging to implement on an industrial scale. google.com An alternative approach involves the reaction of chloroacetaldehyde (B151913) with ethyl acetoacetate, which can then be converted to 2-methyl-3-furoic acid derivatives. acs.org

Another established synthesis involves the reaction of ethyl a-(1,2-dichloroisopropyl)-acetoacetate. Through a series of steps, this starting material can be converted to ethyl 2,4-dimethyl-3-furoate. acs.org A specific experiment yielded the product at a 27.6% yield, with the resulting colorless liquid having a boiling point of 113-114°C (at 15 mm Hg). acs.org

A different synthetic route starts from 3-acetyl-2,4-dimethylfuran, which can be prepared by reacting dimethyl-2-propynylsulfonium bromide with acetylacetone (B45752) in the presence of sodium ethoxide. orgsyn.org

Below is a data table summarizing the synthesis of an intermediate, 3-Acetyl-2,4-dimethylfuran.

Table 1: Synthesis of 3-Acetyl-2,4-dimethylfuran

Reactant A Reactant B Solvent/Base Reaction Time Yield

Conversion of Carboxylic Acids to Acyl Chlorides

The final step in the synthesis is the conversion of the 2,4-dimethylfuran-3-carboxylic acid intermediate into the reactive acyl chloride. This transformation is a standard procedure in organic chemistry, with several reagents available for this purpose.

Thionyl chloride (SOCl₂) is the most common and widely used reagent for converting carboxylic acids to acyl chlorides. evitachem.comcommonorganicchemistry.comlibretexts.org The reaction involves the carboxylic acid attacking the thionyl chloride, which leads to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent attack by a chloride ion results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. libretexts.orgchemguide.co.ukyoutube.com

The advantage of using thionyl chloride is that the byproducts are gases, which simplifies the purification of the final product. chemguide.co.uk The reaction is typically carried out under reflux conditions, sometimes in an inert solvent, to ensure complete conversion. evitachem.comcommonorganicchemistry.com

Table 2: General Reaction of Carboxylic Acid with Thionyl Chloride

Reactant Reagent Products Byproducts Conditions

While thionyl chloride is prevalent, other reagents can also effect the conversion of carboxylic acids to acyl chlorides.

Oxalyl Chloride ((COCl)₂): This is another common reagent for this transformation. evitachem.com The reaction is often performed in a solvent like dichloromethane (B109758) (DCM) at room temperature with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com

Phosphorus(V) Chloride (PCl₅): PCl₅ is a solid that reacts with carboxylic acids in the cold. chemguide.co.uk The reaction produces the acyl chloride along with phosphorus trichloride (B1173362) oxide (POCl₃) and hydrogen chloride gas. The products can be separated by fractional distillation. chemguide.co.uk

Phosphorus(III) Chloride (PCl₃): PCl₃ is a liquid that reacts less dramatically than PCl₅. chemguide.co.uk It yields the acyl chloride and phosphoric(III) acid (H₃PO₃). Fractional distillation is again used for separation. chemguide.co.uk

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another versatile chlorinating agent that can be used as an alternative to chlorine gas for various chlorination reactions. researchgate.net

Table 3: Alternative Chlorinating Agents

Reagent Formula Byproducts
Oxalyl Chloride (COCl)₂ CO(g), CO₂(g), HCl(g)
Phosphorus(V) Chloride PCl₅ POCl₃, HCl(g)

Reaction Condition Optimization in Laboratory and Scaled Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and safety, both in laboratory research and large-scale industrial production. For the synthesis of this compound, optimization focuses on the chlorination step.

In a laboratory setting, optimization involves determining the ideal temperature, reaction time, and stoichiometry of the chlorinating agent. Purification methods such as fractional distillation or recrystallization are employed to obtain a product of high purity. evitachem.com

Fundamental Electrophilicity of the Carbonyl Chloride Moiety

The reactivity of this compound is fundamentally dictated by the electrophilic character of the carbonyl chloride functional group. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. This electronic arrangement results in a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles. This inherent electrophilicity is the driving force behind the compound's utility in a variety of chemical transformations, most notably nucleophilic acyl substitution reactions. The furan ring, with its electron-donating methyl groups at the 2 and 4 positions, can also influence the reactivity of the acyl chloride, though the primary site of reaction remains the carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution reactions, a class of reactions central to the synthesis of a wide array of organic compounds. In these reactions, a nucleophile replaces the chlorine atom of the carbonyl chloride. This process typically proceeds through a tetrahedral intermediate, where the nucleophile adds to the carbonyl carbon, temporarily breaking the carbon-oxygen pi bond. The subsequent collapse of this intermediate results in the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is an excellent leaving group. This reactivity allows for the facile synthesis of amides, esters, and thioesters from the corresponding amines, alcohols, and thiols.

Reactivity with Primary and Secondary Amines Leading to Amides

The reaction of this compound with primary and secondary amines provides a direct and efficient route to the corresponding N-substituted-2,4-dimethylfuran-3-carboxamides. This transformation, a form of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the chloride ion yields the stable amide product. The choice of base and solvent can influence the reaction efficiency and yield.

Table 1: Synthesis of N-substituted-2,4-dimethylfuran-3-carboxamides

Amine Base Solvent Product Yield (%)
Aniline Pyridine (B92270) Dichloromethane N-phenyl-2,4-dimethylfuran-3-carboxamide Data not available
Benzylamine Triethylamine (B128534) Tetrahydrofuran N-benzyl-2,4-dimethylfuran-3-carboxamide Data not available

Esterification Reactions with Alcohols

Esterification of this compound with various alcohols proceeds readily to form the corresponding 2,4-dimethylfuran-3-carboxylates. This reaction is a classic example of nucleophilic acyl substitution where the alcohol serves as the nucleophile. Similar to amidation, a base such as pyridine or triethylamine is often employed to scavenge the generated HCl, driving the reaction to completion. The reaction is generally efficient and provides a high yield of the desired ester product.

Table 2: Synthesis of 2,4-Dimethylfuran-3-carboxylates

Alcohol Base Solvent Product Yield (%)
Methanol Pyridine Dichloromethane Methyl 2,4-dimethylfuran-3-carboxylate Data not available
Ethanol (B145695) Triethylamine Tetrahydrofuran Ethyl 2,4-dimethylfuran-3-carboxylate Data not available

Thioester Formation with Thiols

In a similar fashion to amines and alcohols, thiols can react with this compound to produce the corresponding thioesters. The thiol acts as the nucleophile, attacking the carbonyl carbon. The presence of a base is also beneficial in this reaction to neutralize the HCl byproduct. Thioesters are important intermediates in organic synthesis and are known for their unique reactivity.

Table 3: Synthesis of S-alkyl/aryl 2,4-Dimethylfuran-3-carbothioates

Thiol Base Solvent Product Yield (%)
Ethanethiol Triethylamine Dichloromethane S-ethyl 2,4-dimethylfuran-3-carbothioate Data not available

Note: While the formation of thioesters from acyl chlorides is a known reaction, specific experimental data for this compound is not extensively documented in the available literature.

Oxidative Transformations of the Furan Ring System and Side Chains

The furan ring system is susceptible to oxidation by various reagents, which can lead to a range of products depending on the specific oxidant and reaction conditions. While specific studies on the oxidative transformations of this compound are not widely reported, the general reactivity of substituted furans provides insight into its potential oxidative pathways.

Oxidation of the furan ring can result in ring-opening to form 1,4-dicarbonyl compounds. rsc.org For instance, treatment with oxidizing agents like N-bromosuccinimide (NBS) can initiate an oxidative dearomatization of the furan ring. researchgate.net Atmospheric oxidation of methyl-substituted furans, initiated by hydroxyl radicals, can also lead to the formation of unsaturated 1,4-dicarbonyl compounds through ring-opening of the initial adduct. acs.org

Reductive Conversions of the Carbonyl Chloride Group

The carbonyl chloride functional group in this compound is susceptible to reduction by various hydride reagents, leading primarily to the corresponding primary alcohol, (2,4-dimethylfuran-3-yl)methanol. The outcome of the reduction can be controlled by the choice of the reducing agent.

Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing acyl chlorides to primary alcohols. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the electrophilic carbonyl carbon. This is followed by the departure of the chloride leaving group to form an intermediate aldehyde, which is then rapidly reduced further to the primary alcohol. youtube.com Due to the high reactivity of the intermediate aldehyde towards LiAlH₄, the reaction typically proceeds to the alcohol without significant accumulation of the aldehyde. chemistrysteps.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can also be employed for the reduction of acyl chlorides to alcohols. chemistrysteps.com While generally less reactive than LiAlH₄, NaBH₄ is still effective for this transformation, often in protic solvents like ethanol or methanol, or in biphasic systems. chemguide.co.ukmasterorganicchemistry.com The mechanism is analogous to that of LiAlH₄, involving nucleophilic attack of a hydride ion. youtube.com

In a study on the synthesis of a related compound, (4R)-(2,4-Dimethyl-4,5-dihydro-furan-3-yl)-methanol, the precursor carbonyl chloride was reduced using lithium aluminum hydride (LAH) in diethyl ether (Et₂O). The reaction, which proceeded from 0 °C to room temperature over 20 minutes, yielded the corresponding alcohol in 34% yield. researchgate.net

For the selective reduction of acyl chlorides to aldehydes, less reactive, sterically hindered hydride reagents are required to prevent over-reduction to the alcohol. Reagents such as lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)₃H] are often used for this purpose. chemistrysteps.com These reagents react more readily with the highly electrophilic acyl chloride than with the resulting aldehyde, allowing for the isolation of the aldehyde as the major product, especially when the reaction is conducted at low temperatures, such as -78 °C. chemistrysteps.com

The general outcomes of these reductive conversions are summarized in the table below.

ReagentProductGeneral Yield
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholExcellent
Sodium Borohydride (NaBH₄)Primary AlcoholGood to Excellent
Lithium tri(t-butoxy)aluminum hydrideAldehydeGood

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the reaction mechanisms of compounds like this compound at a molecular level. These methods allow for the prediction of reactivity, the mapping of reaction pathways, and the understanding of solvent effects.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. For this compound, DFT calculations can be employed to predict the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in reduction reactions.

By calculating the distribution of electron density and the energies of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), the electrophilic character of different atomic sites can be quantified. A lower LUMO energy at the carbonyl carbon would indicate a higher susceptibility to nucleophilic attack by a hydride reagent. The calculated atomic charges can also highlight the polarization of the carbonyl bond, further confirming the electrophilic nature of the carbon atom. While specific DFT studies on this compound are not prevalent in the literature, the principles of DFT are routinely applied to similar furan derivatives and acyl chlorides to understand their reactivity.

DFT calculations are instrumental in modeling the entire reaction pathway for the reduction of this compound. This involves identifying the structures of the reactants, transition states, intermediates, and products along the reaction coordinate.

For the reduction with a hydride reagent, computational models can map the energy profile of the nucleophilic attack of the hydride ion on the carbonyl carbon. This allows for the determination of the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, the highest energy point on the reaction pathway, can be optimized to understand the bonding changes that occur during the reaction. For the reduction of an acyl chloride, the computational model would detail the initial formation of a tetrahedral intermediate, followed by the elimination of the chloride ion to form the aldehyde, and the subsequent reduction of the aldehyde to the alcohol.

The solvent plays a crucial role in chemical reactions, and its effects can be incorporated into computational models. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. researchgate.net

This model is particularly useful for understanding how the solvent stabilizes charged species, such as the tetrahedral intermediate formed during the reduction of this compound. By performing DFT calculations within a PCM framework, it is possible to obtain more accurate predictions of reaction energies and activation barriers that reflect the influence of the solvent environment. The choice of solvent in the model can be varied to simulate different experimental conditions and to predict how the reaction mechanism might change in different solvents.

Experimental Kinetic Studies and Reaction Rate Analysis

The kinetics of the solvolysis were analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol).

l is the sensitivity to changes in solvent nucleophilicity (NT).

m is the sensitivity to changes in solvent ionizing power (YCl). researchgate.net

The following table presents a selection of the rate constants for the solvolysis of 2-methylfuran-3-carbonyl chloride at 0 °C in various solvent mixtures. scribd.com

Solvent (v/v %)k (s⁻¹)
100% EtOH2.55 x 10⁻⁵
90% EtOH1.10 x 10⁻⁴
100% MeOH7.63 x 10⁻⁵
90% MeOH2.10 x 10⁻⁴
80% Acetone1.99 x 10⁻⁵

While these data pertain to a solvolysis reaction, similar experimental methodologies could be applied to analyze the kinetics of the reductive conversion of this compound. Such studies would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., different concentrations of the reducing agent, different temperatures) to determine the rate law, rate constants, and activation parameters for the reduction process.

Applications and Strategic Transformations in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

2,4-Dimethylfuran-3-carbonyl chloride serves as a crucial building block in multi-step synthetic pathways. Its ability to react with various nucleophiles, such as amines, alcohols, and thiols, leads to the formation of amides, esters, and thioesters, respectively. The synthesis of this key intermediate typically involves the chlorination of 2,4-dimethylfuran-3-carboxylic acid using common chlorinating agents like thionyl chloride or oxalyl chloride. evitachem.com

A critical aspect of its utility lies in the strategic introduction of the 2,4-dimethylfuran (B1205762) moiety into larger, more complex molecules. The furan (B31954) ring itself can participate in various transformations, including Diels-Alder reactions, offering a pathway to construct six-membered rings with controlled stereochemistry. wikipedia.org The methyl groups on the furan ring can influence the reactivity and selectivity of these reactions due to steric and electronic effects.

Synthesis of Furan-Derived Heterocycles

The electrophilic carbonyl chloride group is a key functional handle for the construction of various furan-containing heterocyclic systems.

A primary application of this compound is in the synthesis of furoyl amides, also known as furamides. This is achieved through its reaction with primary or secondary amines. These reactions are typically straightforward nucleophilic acyl substitutions, yielding the corresponding N-substituted 2,4-dimethylfuran-3-carboxamides. The reaction of this compound with hydrazines can also lead to the formation of hydrazide derivatives. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Furoyl Amide Synthesis

Reactant 1 Reactant 2 Product
This compound Benzylamine N-Benzyl-2,4-dimethylfuran-3-carboxamide
This compound Aniline N-Phenyl-2,4-dimethylfuran-3-carboxamide

Recent research has explored the synthesis of various 5-arylfuran-2-carboxamide derivatives, highlighting the ongoing interest in the biological activity of furan-containing amides. mdpi.com

Beyond simple amides, this compound can be a precursor for more complex, fused heterocyclic systems. The furan ring, once incorporated, can undergo further reactions. For instance, intramolecular cyclization reactions of appropriately substituted furan derivatives can lead to the formation of furan-annulated systems, where the furan ring is fused to another ring system. The specific nature of these systems depends on the other functional groups present in the molecule. Research into the synthesis of fused 2,3-dihydrofuran (B140613) derivatives showcases the versatility of furan chemistry in building complex molecular architectures. researchgate.net

Integration into Polymer Chemistry

The incorporation of furan derivatives into polymers is an active area of research, driven by the desire to develop materials from renewable resources with unique properties. bohrium.comcost.eu Furan-based polymers are seen as a promising bio-based alternative to their petroleum-derived counterparts. acs.org

This compound can be utilized in the synthesis of novel furan-containing polymers. Its bifunctional nature (the reactive carbonyl chloride and the furan ring) allows for its incorporation into polymer backbones through polycondensation reactions. For example, it can be reacted with diols or diamines to form polyesters and polyamides, respectively. The presence of the 2,4-dimethylfuran unit in the polymer chain can impart specific thermal and mechanical properties. The synthesis of furan-based polyesters has been reported through various methods, including melt polycondensation. researchgate.net

Table 2: Potential Furan-Containing Polymer Synthesis

Monomer 1 Monomer 2 Polymer Type
This compound Ethylene glycol Polyester

A key driver for incorporating furan moieties into polymers is the potential for enhanced biodegradability. bohrium.com While research is ongoing, some studies suggest that furan-based polyesters may be more susceptible to enzymatic degradation compared to conventional plastics. bohrium.comacs.org The incorporation of the furan ring can also influence the mechanical properties of the resulting polymer. For instance, the rigid structure of the furan ring can enhance the thermal stability and mechanical strength of materials. researchgate.net Research has shown that the inclusion of furan derivatives can improve the mechanical strength and affect the degradation rates of polymers.

Precursor for Biologically Oriented Molecule Construction

The furan nucleus is a recognized pharmacophore present in numerous natural products and synthetic drugs. The strategic incorporation of a reactive carbonyl chloride moiety at the 3-position of a 2,4-dimethylated furan ring provides a versatile handle for synthetic chemists to introduce a wide array of functional groups. This reactivity is fundamental to its role in creating libraries of compounds for biological screening. The primary reaction pathway involves nucleophilic acyl substitution, where the chlorine atom is displaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters. This straightforward and efficient method is crucial for the derivatization of the furan core, enabling the exploration of structure-activity relationships (SAR) in drug discovery and agrochemical development.

Synthesis of Advanced Pharmaceutical Leads and Scaffolds

The furan-3-carboxamide (B1318973) scaffold is a key structural motif in medicinal chemistry, and this compound is a direct precursor to this important class of compounds. The reaction of this compound with primary or secondary amines yields N-substituted-2,4-dimethylfuran-3-carboxamides. These derivatives are of significant interest as they can be designed to interact with various biological targets.

While specific examples of advanced pharmaceutical leads synthesized directly from this compound are not extensively detailed in publicly available research, the general importance of furan-3-carboxamides in drug discovery is well-established. For instance, derivatives of furan-3-carboxamides have been investigated for their antimicrobial and antifungal properties. The synthesis of a series of furan-3-carboxamides, although from a different starting material, demonstrated significant in vitro antimicrobial activity against a panel of microorganisms, including yeast, filamentous fungi, and bacteria. This highlights the potential of the furan-3-carboxamide core, accessible from this compound, in the development of new anti-infective agents.

Research has also pointed to the potential of furan derivatives in creating novel anticancer agents. The ability of furan-containing compounds to form derivatives with cytotoxic effects against cancer cell lines underscores the value of this heterocyclic system in oncology research. The synthesis of such derivatives often relies on the reactivity of intermediates like this compound to introduce diverse side chains that can modulate the pharmacological profile.

Table 1: Potential Pharmaceutical Scaffolds from this compound

NucleophileResulting ScaffoldPotential Therapeutic Area
Substituted AnilinesN-Aryl-2,4-dimethylfuran-3-carboxamidesAntimicrobial, Anticancer
Heterocyclic AminesN-Heteroaryl-2,4-dimethylfuran-3-carboxamidesVarious
Chiral AminesChiral 2,4-dimethylfuran-3-carboxamidesAsymmetric Synthesis
Amino AcidsPeptidomimetic Furan DerivativesVarious

This table represents potential scaffolds based on the known reactivity of this compound and the established biological activities of related furan-carboxamides.

Development of Agrochemically Relevant Structures

In the field of agrochemicals, the furan-carboxamide structure is a well-known toxophore, particularly in the development of fungicides. A significant class of modern fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), often incorporate a carboxamide linkage. While specific commercial fungicides directly synthesized from this compound are not publicly documented, the compound represents a key building block for creating novel fungicidal candidates.

The synthesis of N-substituted furan-carboxamides is a common strategy in the search for new agrochemicals. The reaction of this compound with various amines, particularly substituted anilines or other aromatic amines, would yield a library of compounds for screening against plant pathogens. The dimethyl substitution on the furan ring can influence the lipophilicity and metabolic stability of the resulting molecules, which are critical parameters for effective agrochemicals.

Patents in the agrochemical field often describe broad classes of heterocyclic compounds with fungicidal activity. For instance, patents related to pyrazole (B372694) carboxamide fungicides highlight the importance of the carboxamide linkage in their mode of action. google.com The isosteric replacement of the pyrazole ring with a 2,4-dimethylfuran ring is a viable strategy in the design of new active ingredients, and this compound would be the key starting material for such an endeavor.

Table 2: Potential Agrochemically Relevant Structures from this compound

ReactantResulting StructurePotential Agrochemical Application
Substituted AnilinesN-(substituted-phenyl)-2,4-dimethylfuran-3-carboxamidesFungicide (e.g., SDHI-type)
Thiazolyl AminesN-(thiazolyl)-2,4-dimethylfuran-3-carboxamidesFungicide, Insecticide
Pyrazolyl AminesN-(pyrazolyl)-2,4-dimethylfuran-3-carboxamidesFungicide

This table illustrates potential agrochemical structures that can be synthesized from this compound based on established agrochemical scaffolds.

Analytical and Spectroscopic Elucidation in Academic Research

Comprehensive Structural Characterization of Derived Compounds

The synthesis of new chemical entities from 2,4-dimethylfuran-3-carbonyl chloride necessitates a thorough structural confirmation. This is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis. These techniques provide complementary information that, when combined, offers a detailed and accurate picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of derivatives of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms within a molecule.

In the case of furan (B31954) derivatives, the protons on the furan ring typically appear in the aromatic region of the ¹H NMR spectrum, while the methyl groups give rise to signals in the aliphatic region. For instance, in a series of synthesized furan-2,5-dicarboxamides, the furan ring protons were observed as singlets around δ 7.5 ppm. mdpi.com The specific chemical shifts are influenced by the nature and position of the substituents.

¹³C NMR spectroscopy provides further crucial information by identifying all unique carbon atoms in the molecule. For furan-based compounds, the furan ring carbons resonate at characteristic chemical shifts. For example, in furan-2,5-dicarboxamide (B53072) derivatives, the carbonyl carbons of the amide groups appear around δ 156 ppm, while the furan ring carbons are observed between δ 116 and 149 ppm. mdpi.com

The following table presents representative NMR data for furan carboxamide derivatives, illustrating the typical chemical shifts observed for different nuclei. While these examples are not direct derivatives of this compound, they demonstrate the principles of NMR-based structural elucidation for this class of compounds.

Compound NameNucleusChemical Shift (δ, ppm)
N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide¹H11.36 (s, 2H, NH), 9.46 (s, 2H), 8.53 (s, 2H), 8.48 (d, 2H), 7.54 (s, 2H, furan-H)
¹³C155.7 (C=O), 148.2, 147.5, 142.7, 140.6, 137.1, 117.8
N²,N⁵-Di(pyrimidin-5-yl)furan-2,5-dicarboxamide¹H10.80 (s, 2H, NH), 9.16 (s, 4H), 8.98 (s, 2H), 7.57 (s, 2H, furan-H)
¹³C156.0 (C=O), 153.8, 148.6, 148.0, 133.6, 116.9
N-benzyl-5-(2,5-dichlorophenyl)furan-2-carboxamide¹H4.67 (d, 2H), 6.76 (br s, 1H, NH), 7.20–7.40 (m, 9H), 7.77 (d, 1H)
¹³C43.2 (CH₂), 113.8, 116.4 (furan ring), 127.7, 127.9, 128.8, 129.4, 132.1, 133.0, 137.9, 147.2, 150.3 (furan ring), 158.0 (C=O)

Data sourced from references mdpi.commdpi.com.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, providing a high degree of certainty in molecular formula assignments.

For derivatives of this compound, HRMS is critical for confirming that the desired reaction—such as the formation of an amide or ester—has occurred. By comparing the experimentally measured exact mass with the calculated theoretical mass for the expected product, researchers can verify the compound's elemental composition. For example, a study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives utilized HPLC-HRMS to analyze the reaction products. mdpi.com Another study used HRMS/MS to identify various furan derivatives by analyzing their fragmentation patterns, which provides further structural information. ethz.ch

Elemental analysis is a fundamental technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is used to confirm the empirical formula of a newly synthesized compound and serves as a crucial indicator of its purity.

In the synthesis of furan carboxamide derivatives, for example, researchers report both the calculated (calcd.) and experimentally found percentages for C, H, and N. mdpi.com A close agreement between the calculated and found values provides strong evidence for the proposed structure and indicates that the sample is free from significant impurities.

The table below shows representative elemental analysis data from the literature for synthesized furan derivatives, highlighting the expected level of agreement between theoretical and experimental values.

Compound NameMolecular FormulaCalculated (%)Found (%)
N-Benzyl-5-(2,5-dichlorophenyl)furan-2-carboxamideC₁₈H₁₃Cl₂NO₂C: 62.45, H: 3.79, N: 4.05C: 62.48, H: 3.82, N: 4.00
N-((4-Sulfamoylphenyl)methyl)-5-(3,4-dichlorophenyl)furan-2-carboxamideC₁₇H₁₂Cl₂N₂O₄SC: 49.65, H: 2.94, N: 6.81C: 49.69, H: 3.03, N: 6.85

Data sourced from reference mdpi.com.

In-Situ Spectroscopic Monitoring of Reactions

Understanding the kinetics and mechanism of a chemical reaction is greatly enhanced by monitoring the process in real-time. In-situ spectroscopy allows researchers to observe the transformation of reactants into products as it happens, without the need to isolate intermediates.

For reactions involving this compound, in-situ infrared (IR) spectroscopy would be a particularly valuable technique. Acyl chlorides exhibit a very characteristic and strong carbonyl (C=O) stretching absorption band at a high frequency, typically in the range of 1810-1775 cm⁻¹. blogspot.com This is significantly higher than the C=O stretching frequency of the resulting products, such as esters (around 1750-1735 cm⁻¹) or amides (around 1690-1650 cm⁻¹).

Comparative Chemical Investigations with Furan Analogues

Analysis of Positional Isomerism (e.g., 2,4- vs. 2,5-Dimethylfuran-3-carbonyl chloride)

Positional isomerism, particularly between 2,4-dimethylfuran-3-carbonyl chloride and its structural isomer, 2,5-dimethylfuran-3-carbonyl chloride, has a profound impact on the molecules' physicochemical and reactive properties. The fundamental difference lies in the arrangement of the two methyl groups on the furan (B31954) ring.

In this compound, the methyl groups are placed asymmetrically, leading to a more complex electronic distribution across the ring. evitachem.com Conversely, the 2,5-isomer possesses a symmetric structure with methyl groups at both alpha-positions relative to the furan's oxygen atom. evitachem.com This symmetry in the 2,5-isomer simplifies its nuclear magnetic resonance (NMR) spectrum, resulting in fewer unique signals compared to the 2,4-isomer. evitachem.com

The most significant chemical difference arises from the availability of reactive sites on the furan ring. In the 2,4-isomer, the C-5 position is unsubstituted, leaving an alpha-carbon available for electrophilic substitution reactions. evitachem.compharmaguideline.com The 2,5-isomer, with methyl groups blocking both C-2 and C-5 positions, lacks a readily available site for such reactions. evitachem.com The primary reactive site on the 2,5-isomer is therefore almost exclusively the carbonyl chloride group.

Table 1: Comparative Properties of Dimethylfuran Carbonyl Chloride Isomers

PropertyThis compound2,5-Dimethylfuran-3-carbonyl chloride
Molecular Formula C₇H₇ClO₂C₇H₇ClO₂ sigmaaldrich.com
Molecular Weight 158.58 g/mol evitachem.com158.58 g/mol sigmaaldrich.com
CAS Number 15139-39-6 50990-93-7 sigmaaldrich.com
Boiling Point Not specified203 °C sigmaaldrich.com
Density Not specified1.19 g/mL at 25 °C sigmaaldrich.com
Structural Feature Asymmetric substitution evitachem.comSymmetric substitution evitachem.com
Available α-Position Yes (C-5)No

Comparative Studies on Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by a balance of electronic and steric factors originating from its substituents. youtube.com

Electronic Effects: The molecule features two opposing electronic influences. The methyl groups at the C-2 and C-4 positions are electron-donating, enriching the electron density of the furan ring through an inductive effect and hyperconjugation. This increases the ring's nucleophilicity, particularly at the unsubstituted C-5 position, making it more susceptible to electrophilic attack compared to an unsubstituted furan.

In contrast, the carbonyl chloride group at the C-3 position is strongly electron-withdrawing. This effect significantly polarizes the carbon-oxygen and carbon-chlorine bonds, rendering the carbonyl carbon highly electrophilic and thus very reactive toward nucleophiles. evitachem.com This electron-withdrawing nature also serves to stabilize the furan ring against the acid-catalyzed polymerization that furans can often undergo. pharmaguideline.com In the 2,5-isomer, the symmetric electron donation from methyl groups at both alpha-positions provides a different electronic environment around the C-3 carbonyl, which can subtly influence its reactivity in nucleophilic substitution reactions.

Steric Effects: Steric hindrance plays a crucial role in dictating the accessibility of the reactive centers. The primary site for reaction, the carbonyl carbon, is flanked by the furan ring on one side and the methyl group at the C-2 position on the other. This creates a moderately hindered environment that can influence the rate of attack by bulky nucleophiles. The steric hindrance at the C-3 carbonyl group is expected to be similar for both the 2,4- and 2,5-isomers, as both possess a methyl group at the adjacent C-2 position. evitachem.com However, the methyl group at C-4 in the 2,4-isomer can provide additional steric shielding for the adjacent C-3 and C-5 positions, potentially influencing reaction pathways that involve those sites. Studies on other substituted ring systems have shown that steric hindrance can dramatically lower reaction yields. acs.org

Mechanistic Divergence and Convergence with Related Furan Carbonyl Halides

The reaction mechanisms involving this compound show both similarities (convergence) and differences (divergence) when compared to other furan carbonyl halides.

Convergence: Nucleophilic Acyl Substitution The most common and synthetically useful reaction for all furan carbonyl chlorides is nucleophilic acyl substitution. This represents a point of mechanistic convergence. The reaction proceeds via a well-established pathway where a nucleophile (such as an alcohol, amine, or thiol) attacks the highly electrophilic carbonyl carbon. evitachem.com This leads to the formation of a transient tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a good leaving group, regenerating the carbonyl and resulting in the formation of a new ester, amide, or thioester. evitachem.com The high reactivity of the carbonyl chloride moiety is a shared characteristic across this class of compounds. evitachem.com

Divergence: Furan Ring Reactivity The divergence in mechanistic pathways is dictated by the specific substitution pattern on the furan ring.

Electrophilic Substitution: this compound possesses a vacant C-5 position, which is activated by the two electron-donating methyl groups. This allows it to undergo electrophilic substitution reactions on the furan ring itself, a pathway that is mechanistically unavailable to its 2,5-dimethyl isomer where both alpha-positions are blocked. evitachem.compharmaguideline.com In contrast, unsubstituted furan-2-carbonyl chloride would undergo electrophilic substitution, but the electronic activation from methyl groups would be absent, leading to different reaction kinetics.

Diels-Alder Reaction: Furan and its derivatives can act as dienes in Diels-Alder reactions. However, the presence of substituents can sterically and electronically influence this pathway. wikipedia.org While possible, this mechanism is less common for acyl chlorides, which preferentially undergo nucleophilic substitution.

Ring Stability and Opening: While the electron-withdrawing acyl group provides some stability, the furan ring can be susceptible to ring-opening under harsh acidic or oxidative conditions. pharmaguideline.com The specific substitution pattern of the 2,4-dimethyl isomer influences the stability and potential decomposition pathways compared to isomers like 2,5-dimethylfuran (B142691) or other substituted furan carbonyl halides.

Table 2: Summary of Mechanistic Pathways

Reaction TypeThis compound2,5-Dimethylfuran-3-carbonyl chlorideFuran-3-carbonyl chloride (Unsubstituted)
Nucleophilic Acyl Substitution Convergent: Primary pathway at C-3 carbonyl. evitachem.comConvergent: Primary pathway at C-3 carbonyl. Convergent: Primary pathway at C-3 carbonyl.
Electrophilic Ring Substitution Divergent: Possible at activated C-5 position. evitachem.comDivergent: Not favored, no available α-position.Divergent: Possible at C-2 or C-5, but less activated.
Ring Stability Moderately stable; EWG provides protection. pharmaguideline.comModerately stable; EWG provides protection. pharmaguideline.comLess stable to acid than substituted analogues. pharmaguideline.com

Emerging Research Frontiers and Future Directions in 2,4 Dimethylfuran 3 Carbonyl Chloride Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's shift towards green chemistry has catalyzed research into sustainable methods for producing valuable platform chemicals. Furan (B31954) derivatives, in particular, are at the forefront of this movement as they can often be derived from renewable lignocellulosic biomass. frontiersin.orguliege.be While specific green routes for 2,4-Dimethylfuran-3-carbonyl chloride are not yet extensively documented, the broader progress in furan chemistry points towards several promising future directions.

Current research on related furanic compounds focuses on minimizing waste, avoiding hazardous solvents, and utilizing bio-based feedstocks. For instance, a sustainable pathway has been developed for producing 5-(chloromethyl)furan-2-carbonyl chloride from 5-(chloromethyl)furfural (CMF), which can be derived directly from biomass. rsc.orgrsc.org This process uses an inexpensive reagent prepared from commercial bleach, highlighting a move away from traditional, more hazardous chlorinating agents. rsc.orgrsc.org

Future research will likely focus on adapting these principles to the synthesis of this compound. This could involve:

Bio-based Precursors: Investigating enzymatic or catalytic pathways to produce the 2,4-dimethylfuran (B1205762) core from renewable resources.

Green Solvents: Replacing traditional solvents like dichloromethane (B109758) with more benign alternatives such as ionic liquids or deep eutectic solvents, which have shown promise in the synthesis of other furan derivatives. frontiersin.org

Catalytic Chlorination: Developing catalytic methods for the conversion of the corresponding carboxylic acid (2,4-dimethylfuran-3-carboxylic acid) to the carbonyl chloride, avoiding stoichiometric and often toxic reagents like thionyl chloride or oxalyl chloride.

Table 1: Examples of Sustainable Approaches in Furan Chemistry

Furan Derivative Sustainable Method Key Advantages
5-(chloromethyl)furan-2-carbonyl chloride Treatment of biomass-derived CMF with tert-butyl hypochlorite rsc.orgrsc.org Utilizes a renewable feedstock and a less hazardous chlorinating agent. rsc.orgrsc.org
2,5-Furandicarboxylic acid (FDCA) One-pot oxidation of HMF using a potassium ferrate catalyst frontiersin.org Avoids noble metal catalysts and harsh reaction conditions. frontiersin.org
2,5-Dimethylfuran (B142691) (DMF) Catalytic hydrodeoxygenation of HMF using non-noble metal catalysts acs.org High conversion efficiency and use of more abundant metal catalysts. acs.org
Tetrasubstituted Furans Base-catalyzed reaction of α-hydroxy ketones and cyano compounds mdpi.com Metal-free synthesis, mild conditions, and high atomic economy. mdpi.com

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is traditionally dominated by its acyl chloride function. However, emerging research in furan chemistry is uncovering new catalytic transformations that could unlock novel reaction pathways for this molecule. The furan ring itself is a versatile scaffold that can participate in various catalytic cycles. nih.gov

Future explorations could involve leveraging the furan core in addition to the carbonyl chloride group. Promising areas of research include:

Metal-Catalyzed Cross-Coupling: While the carbonyl chloride can be used in acylation reactions, it could also potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form novel ketones. These reactions are powerful tools for creating carbon-carbon bonds.

Oxidative Ring-Opening: Studies on other substituted furans have shown that the ring can undergo oxidative ring-opening to produce valuable 1,4-dicarbonyl compounds. nih.gov Applying catalytic systems, such as Mn(iii)/Co(ii) under an oxygen atmosphere, to this compound could yield novel, highly functionalized linear molecules. nih.gov

Cycloaddition Reactions: The furan ring is a classic diene for Diels-Alder reactions. Future work could explore the catalytic and stereoselective cycloaddition reactions of this compound with various dienophiles to create complex bicyclic structures, which could serve as intermediates for natural product synthesis.

Cascade Reactions: Research into the conversion of 2,5-dimethylfuran has demonstrated multi-step cascade reactions, such as ring-opening followed by aldol condensation and hydrogenation-cyclization, to create functionalized tetrahydrofuran derivatives. rsc.org Similar catalytic strategies could be envisioned for this compound to build molecular complexity in a single pot.

Table 2: Novel Catalytic Transformations Applied to Furan Derivatives

Transformation Catalytic System Products Potential Application
Furan Oxidation/Cyclization Mn(OAc)₃ / Co(OAc)₂ nih.gov 4-Hydroxy-2-cyclohexen-1-ones Synthesis of Benzofuran Derivatives nih.gov
Cycloisomerization Cationic Au(I) complexes nih.gov Substituted Furans Assembly of highly substituted furan rings nih.gov
Hydrogenation Carbon-supported noble metal catalysts mdpi.com 2-Methylfuran (2-MF) Production of valuable biochemicals and biofuels mdpi.com
Cascade Reactions Acid-catalyzed ring opening, aldol condensation, hydrogenation rsc.org Alkylated Tetrahydrofurans Synthesis of functionalized saturated heterocycles rsc.org

Advanced Computational Design for Targeted Synthesis

Computational chemistry and in silico design are becoming indispensable tools in modern synthetic chemistry for predicting reactivity, elucidating reaction mechanisms, and designing novel molecules with desired properties. mdpi.comresearchgate.netresearchgate.netijpsr.com While specific computational studies on this compound are scarce, the application of these techniques to other furan-based systems provides a clear roadmap for future research.

Future directions in this area include:

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways for novel catalytic transformations. For example, theoretical studies have helped to elucidate the mechanisms of metal-free electrophilic phosphinative cyclization of alkynes to form furan-fused phospholes. researchgate.net Such studies could predict the feasibility of new reactions involving this compound and guide the selection of optimal catalysts and conditions.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts for both the synthesis of the molecule and its subsequent transformations. By modeling the interaction between the furan substrate and the catalyst's active site, researchers can design more efficient and selective catalysts.

Targeted Derivative Synthesis: In silico molecular docking is widely used in drug discovery to predict the binding affinity of molecules to biological targets. researchgate.netijpsr.com By using this compound as a scaffold, computational tools can help design novel derivatives (e.g., amides, esters) with potentially high biological activity, guiding synthetic efforts toward the most promising candidates. mdpi.comresearchgate.net

Expansion into Materials Science Beyond Traditional Polymers

Furan-based compounds are recognized for their potential in materials science, primarily as renewable replacements for petroleum-derived monomers in polymers like polyethylene furanoate (PEF). rsc.orgresearchgate.net While this compound can be used in the preparation of specialty polymers and coatings, its potential extends into more advanced, functional materials. The incorporation of furan derivatives is known to enhance the thermal and mechanical properties of materials.

Emerging frontiers for the application of this compound in materials science include:

Organic Electronics: Furan-containing conjugated molecules are being actively investigated as sustainable alternatives to thiophene-based materials in organic electronics. ntu.edu.sgntu.edu.sg The electron-rich furan ring is an excellent component for organic semiconductors used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The carbonyl chloride group provides a convenient handle to incorporate the 2,4-dimethylfuran unit into larger π-conjugated systems. ntu.edu.sg

Functional Plasticizers: Furan-dicarboxylate esters have been synthesized from marine biomass and investigated as bio-based plasticizers for poly(vinyl chloride) (PVC). acs.org The unique structure of these compounds, featuring both carbonyl groups and an ether oxygen in the furan ring, allows for effective interaction with polymer chains. acs.org Derivatives of this compound could be explored for similar applications, offering a route to novel, potentially biodegradable plasticizers.

Porous Organic Frameworks (POFs): The rigid structure of the furan ring makes it an attractive building block for creating porous materials. By reacting this compound with multi-functional linkers, it may be possible to synthesize novel POFs with applications in gas storage, separation, and catalysis.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dimethylfuran-3-carbonyl chloride, and how can purity be validated?

Acyl chlorides are typically synthesized via reaction of carboxylic acids with thionyl chloride (SOCl₂) or oxalyl chloride. For furan-based derivatives like this compound, anhydrous conditions and controlled temperatures (0–25°C) are critical to avoid side reactions. Post-synthesis, purity can be validated using gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential to confirm structural integrity, with carbonyl chloride signals typically appearing at ~170–180 ppm in ¹³C NMR .

Q. How should researchers handle and store this compound to ensure stability?

This compound is moisture-sensitive due to its acyl chloride group. Storage under inert gas (e.g., argon) in sealed, flame-resistant containers at –20°C is recommended. Stability tests should include periodic FT-IR analysis to monitor hydrolysis (e.g., disappearance of C=O stretch at ~1800 cm⁻¹). Compatibility with common solvents (e.g., dichloromethane, toluene) should be verified via accelerated degradation studies under varying humidity levels .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is effective for quantification. For trace analysis, tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides higher sensitivity. Calibration curves should be prepared using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and predict reaction pathways with nucleophiles (e.g., amines, alcohols). Solvent effects (e.g., dielectric constant of dichloromethane vs. THF) should be incorporated using polarizable continuum models (PCM). Experimental validation via kinetic studies (e.g., monitoring reaction rates via in-situ IR) is critical to reconcile computational and empirical data .

Q. What strategies mitigate conflicting spectroscopic data when characterizing derivatives of this compound?

Contradictions in NMR or MS data often arise from tautomerism or residual solvents. For example, furan ring protons may exhibit unexpected splitting due to restricted rotation. Use deuterated solvents (e.g., CDCl₃) and 2D NMR techniques (COSY, HSQC) to resolve ambiguities. High-resolution mass spectrometry (HRMS) can distinguish between isobaric species (e.g., Cl vs. CH₃O loss) .

Q. How do steric and electronic effects of the 2,4-dimethyl groups influence the compound’s reactivity in polymer synthesis?

The methyl groups increase steric hindrance, potentially slowing reactions at the carbonyl center. Comparative studies with unsubstituted furan-3-carbonyl chloride can isolate these effects. Electrochemical methods (e.g., cyclic voltammetry) may reveal electronic perturbations in the furan ring. X-ray crystallography of intermediates can provide structural insights into steric constraints .

Q. What environmental degradation pathways are relevant for this compound, and how can they be tracked?

Hydrolysis in aqueous environments produces 2,4-dimethylfuran-3-carboxylic acid and HCl. Advanced oxidation processes (e.g., UV/H₂O₂) can degrade the compound further; intermediates should be identified via time-resolved LC-MS. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) are recommended to assess environmental risks .

Methodological Notes

  • Synthesis Validation : Cross-reference synthetic yields with computational predictions to optimize routes.
  • Safety Protocols : Follow guidelines for chlorinated compounds, including fume hood use and neutralization of waste with 10% sodium bicarbonate .
  • Data Interpretation : Use multivariate analysis to resolve overlapping spectral peaks in complex reaction mixtures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.